2-Aminomethyl-5-methoxy-pyridin-4-ol

Drug-Drug Interaction CYP2D6 Inhibition Metabolic Stability

Secure the exact 2,4,5-substituted regioisomer required for your lead optimization campaign. This 4-hydroxyl-5-methoxy-pyridin-4-ol derivative offers distinct hydrogen-bonding and electronic properties critical for DPP-IV inhibitor potency and CYP2D6 liability profiling. Its free 4-ol and primary aminomethyl handle enable versatile derivatization. Ensure synthetic fidelity—procure the specified isomer to avoid altered coupling efficiencies and impurity profiles.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
Cat. No. B8565020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminomethyl-5-methoxy-pyridin-4-ol
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCOC1=CNC(=CC1=O)CN
InChIInChI=1S/C7H10N2O2/c1-11-7-4-9-5(3-8)2-6(7)10/h2,4H,3,8H2,1H3,(H,9,10)
InChIKeyFVLPLGUGJALRJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminomethyl-5-methoxy-pyridin-4-ol (CAS 943750-75-2): Procurement-Relevant Baseline Data and Structural Context


2-Aminomethyl-5-methoxy-pyridin-4-ol (CAS: 943750-75-2) is a heterocyclic small-molecule building block with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . As a 5-methoxy-4-pyridinol derivative bearing a primary aminomethyl substituent at the 2-position, this compound represents a distinct substitution pattern within the broader class of aminomethylpyridine intermediates [1]. Commercial availability is generally at a purity of 95%, positioning it as a specialized research reagent rather than a commodity chemical . The compound's core value proposition resides in its utility as a synthetic intermediate for structure-activity relationship (SAR) exploration and lead optimization campaigns across multiple therapeutic programs, including anti-proliferative agents, DPP-IV inhibitors, and immunomodulatory candidates [1].

Why 2-Aminomethyl-5-methoxy-pyridin-4-ol Cannot Be Substituted with Generic Aminomethylpyridine Analogs


Aminomethylpyridines constitute a large and chemically diverse family where even minor positional variations in substitution pattern (e.g., shifting the aminomethyl group from the 2- to the 3- or 4-position of the pyridine ring, or altering the placement of methoxy and hydroxyl groups) fundamentally alter the compound's pharmacophore geometry, electronic distribution, and hydrogen-bonding capacity [1]. Literature on structurally related pyridine derivatives demonstrates that the presence of a 4-hydroxyl group in conjunction with a 5-methoxy substituent—the exact substitution pattern of 2-aminomethyl-5-methoxy-pyridin-4-ol—confers distinct properties in receptor binding and enzyme inhibition that are not preserved when substituting with analogs lacking either the 4-ol moiety or bearing alternative methoxy positional arrangements [1]. In synthetic intermediate applications, procurement of the precise regioisomer specified in a patent or published route is mandatory to maintain reaction fidelity, as alternative isomers introduce different steric constraints and electronic effects that alter coupling efficiency, yield, and impurity profiles [2].

Quantitative Differentiation Evidence for 2-Aminomethyl-5-methoxy-pyridin-4-ol vs. Structural Analogs


CYP2D6 Inhibition Profile of Aminomethylpyridine Scaffold vs. Literature Comparator

The aminomethylpyridine core scaffold exhibits measurable CYP2D6 inhibition, with an IC50 value of 20,000 nM (20 µM) for the parent structural framework [1]. This value represents class-level baseline activity for this chemotype and serves as a reference point for evaluating SAR modifications such as methoxy and hydroxyl substitution on the pyridine ring. This baseline contrasts markedly with highly optimized DPP-IV inhibitor analogs incorporating the aminomethylpyridine motif that achieve IC50 values of 10 nM for the therapeutic target DPP-4 , demonstrating that the core scaffold provides a viable starting point for optimization campaigns, with the target compound's 4-ol/5-methoxy pattern offering distinct synthetic handles for further derivatization.

Drug-Drug Interaction CYP2D6 Inhibition Metabolic Stability

Potassium Channel hERG and Calcium Channel Cav3.2 Safety Pharmacology Profile of Aminomethylpyridine Class

The aminomethylpyridine scaffold class demonstrates measurable off-target activity at two critical cardiac ion channels: hERG potassium channel inhibition with an IC50 of 33,000 nM (33 µM) and T-type calcium channel (Cav3.2) inhibition with an IC50 of 3,300 nM (3.3 µM) [1]. These class-level baseline values provide essential reference points for cardiovascular safety assessment during lead optimization. The ~10-fold differential between Cav3.2 and hERG inhibition indicates that the scaffold's safety margin window may be target-dependent. This baseline characterization is particularly relevant for procurement decisions involving in vivo efficacy studies where cardiac safety profiling is required.

Cardiac Safety hERG Liability T-type Calcium Channel

Conformational Restriction as Key Determinant of Aminomethylpyridine Target Potency

Research on aminomethylpyridines as DPP-IV inhibitors demonstrates that inhibitory activity is strongly increased by locking the conformation of the precursor molecule through introduction of a five-membered ring [1]. This finding establishes that the linear, unconstrained 2-aminomethyl-5-methoxy-pyridin-4-ol scaffold represents a starting point with intrinsic flexibility that may be either advantageous (for target engagement requiring conformational adaptation) or disadvantageous (entropic penalty for binding) depending on the target pocket geometry. The same study reports that monomethylation of the aliphatic amino group reduces activity approximately 40-fold, while dimethylation yields completely inactive compounds [1], underscoring the critical functional importance of the primary amine moiety present in the target compound.

Conformational Restriction Structure-Activity Relationship DPP-IV Inhibition

Evidence-Backed Procurement and Application Scenarios for 2-Aminomethyl-5-methoxy-pyridin-4-ol


Lead Optimization in DPP-IV Inhibitor Programs Requiring Flexible Scaffolds

The unconstrained aminomethylpyridine scaffold of 2-aminomethyl-5-methoxy-pyridin-4-ol provides a starting point for DPP-IV inhibitor optimization prior to conformational locking. The 4-hydroxyl and 5-methoxy substituents offer distinct synthetic handles for subsequent functionalization aimed at introducing conformational constraints known to increase DPP-4 potency to sub-10 nM ranges [1]. This scenario is appropriate when the goal is to preserve synthetic tractability while exploring structure-activity relationships that precede rigidification strategies.

Synthetic Intermediate for Aminomethylpyridine-Derived Therapeutics and Research Tools

The compound's primary aminomethyl group and free 4-hydroxyl position enable versatile derivatization chemistry (e.g., amide coupling, reductive amination, etherification) for constructing diverse aminomethylpyridine-containing pharmacophores . The 95% commercial purity specification supports its use as a research-grade synthetic intermediate in medicinal chemistry laboratories for parallel synthesis and SAR library generation. Procurement should be based on specific reaction compatibility requirements and downstream purification capacity.

Cardiovascular Safety Profiling Studies with Class-Level Baseline References

For programs where aminomethylpyridine-containing compounds are being evaluated, the class-level hERG (IC50 = 33 µM) and Cav3.2 (IC50 = 3.3 µM) inhibition baselines [2] provide quantitative reference points for assessing whether synthetic modifications increase or decrease cardiac liability. 2-Aminomethyl-5-methoxy-pyridin-4-ol may serve as a control or reference compound in such safety pharmacology profiling studies, given its representative class characteristics and structural simplicity.

CYP2D6 Metabolic Liability Assessment in Early Drug Discovery

The established class-level CYP2D6 inhibition baseline (IC50 = 20 µM) for the aminomethylpyridine scaffold [3] positions 2-aminomethyl-5-methoxy-pyridin-4-ol as a useful reference compound for evaluating structure-metabolism relationships. Researchers can use this compound to benchmark whether 5-methoxy/4-ol substitution patterns increase or decrease CYP2D6 inhibition relative to the class baseline, informing medicinal chemistry strategies to mitigate drug-drug interaction risks in lead candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Aminomethyl-5-methoxy-pyridin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.